molecular formula C17H13NO5 B12129944 N-(2-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide CAS No. 312616-86-7

N-(2-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B12129944
CAS No.: 312616-86-7
M. Wt: 311.29 g/mol
InChI Key: LGACNSCOKPOZAO-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and have been widely studied for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide typically involves the reaction of 6-methoxy-2-oxochromene-3-carboxylic acid with 2-aminophenol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the coumarin moiety can be reduced to form dihydrocoumarin derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrocoumarin derivatives, and various substituted coumarin compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the coumarin moiety.

    6-methoxy-2-oxochromene-3-carboxylic acid: Contains the coumarin moiety but lacks the hydroxyphenyl group.

    2-aminophenol: Contains the hydroxyphenyl group but lacks the coumarin moiety.

Uniqueness

N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide is unique due to its combined structural features, which confer distinct biological activities and chemical reactivity. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

312616-86-7

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H13NO5/c1-22-11-6-7-15-10(8-11)9-12(17(21)23-15)16(20)18-13-4-2-3-5-14(13)19/h2-9,19H,1H3,(H,18,20)

InChI Key

LGACNSCOKPOZAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3O

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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